Methyl butan-2-ylphosphonate

Description

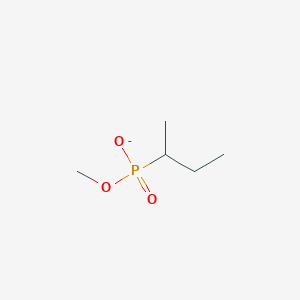

Methyl butan-2-ylphosphonate is an organophosphorus compound characterized by a phosphonate core (P=O) with a methyl group and a butan-2-yl (sec-butyl) ester substituent. Phosphonates like these are widely used in industrial synthesis, agrochemicals, and as precursors for specialty chemicals due to their hydrolytic stability compared to phosphates .

Properties

CAS No. |

922550-88-7 |

|---|---|

Molecular Formula |

C5H12O3P- |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

butan-2-yl(methoxy)phosphinate |

InChI |

InChI=1S/C5H13O3P/c1-4-5(2)9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |

InChI Key |

ZZOSJOXKTXMAGT-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)P(=O)([O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl butan-2-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . Another method includes the use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent, enabling the synthesis of β-ketophosphonates from pentafluorophenyl esters .

Industrial Production Methods

Industrial production of phosphonates often involves high-throughput synthesis and mechanochemical synthesis. These methods are designed to be cleaner and more efficient, promoting the synthesis of porous metal phosphonates and phosphinates .

Chemical Reactions Analysis

Types of Reactions

Methyl butan-2-ylphosphonate undergoes various types of reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate to its corresponding oxide.

Reduction: Reduction reactions can be carried out using reducing agents to yield phosphine derivatives.

Substitution: Substitution reactions often involve the replacement of one group with another, facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases. Conditions often involve visible-light illumination, microwave irradiation, or the use of specific catalysts like Pd(PPh3)4 .

Major Products

The major products formed from these reactions include aryl phosphonates, β-ketophosphonates, and phosphine derivatives .

Scientific Research Applications

Methyl butan-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl butan-2-ylphosphonate exerts its effects involves its stable C—P bond, which resists decomposition. This stability allows it to interact with various molecular targets and pathways, particularly in biological systems where it can inhibit specific enzymes or metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Phosphinates vs. Phosphonates : Phosphinates (e.g., Butyl methylphosphinate) lack a direct P=O bond, reducing their stability compared to phosphonates. This makes phosphonates like Butyl methyl methylphosphonate more resistant to hydrolysis, ideal for long-term industrial applications .

- Fluorinated Derivatives: The introduction of fluorine in (E)-2-Butenyl methylphosphonofluoridate increases reactivity and toxicity, categorizing it as a Schedule 2B04 compound under the Chemical Weapons Convention (CWC) .

Research Findings and Data Gaps

- Synthesis Pathways : Phosphonates are typically synthesized via Michaelis-Arbuzov reactions, while fluoridated variants require specialized fluorinating agents .

- Thermal Stability : Phosphonates exhibit higher thermal stability (decomposition >200°C) compared to phosphinates (<150°C), as inferred from analogous compounds .

- Toxicity Data : Direct toxicological studies on this compound are absent in the evidence, but structural similarities to Butyl methyl methylphosphonate suggest moderate toxicity requiring precautionary handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.